

Technical Guide: Physicochemical Profiling & Application of 3-Heptylphenol

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Compound of Interest

Compound Name: 3-Heptylphenol

CAS No.: 103151-49-1

Cat. No.: B009859

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Executive Summary

3-Heptylphenol (CAS: 103151-49-1) represents a distinct class of meta-substituted alkylphenols often utilized as lipophilic intermediates in the synthesis of detergents, phenolic resins, and pharmaceutical pharmacophores.[1] Unlike its more common para-isomer (4-heptylphenol), the meta-isomer exhibits unique steric and electronic properties that influence its solubility, receptor binding affinity, and metabolic stability.

This guide provides a rigorous technical analysis of **3-heptylphenol**, moving beyond basic data to offer actionable insights for isolation, validation, and application in drug discovery and material science frameworks.

Part 1: Molecular Architecture & Identification[2]

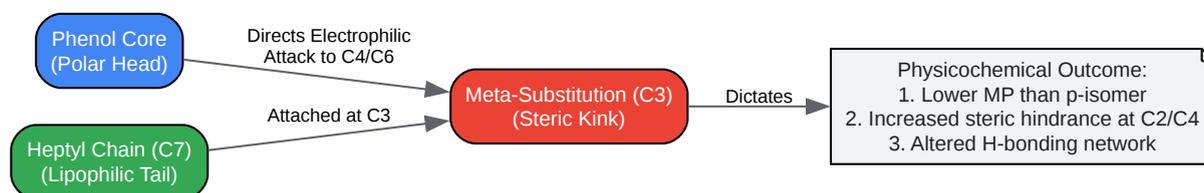
The meta-substitution pattern of **3-heptylphenol** disrupts the molecular symmetry seen in the para-isomer, leading to significant differences in crystal packing and melting behavior. This structural nuance is critical for formulation scientists dealing with solubility limits.

Core Identifiers

Parameter	Technical Detail
IUPAC Name	3-Heptylphenol
Common Synonyms	m-Heptylphenol; Phenol, 3-heptyl-
CAS Registry Number	103151-49-1
Molecular Formula	C ₁₃ H ₂₀ O
SMILES	CCCCCCCC1=CC(=CC=C1)O
InChI Key	KCDFHCLOYLFCDE-UHFFFAOYSA-N

Structural Logic & Steric Influence

The heptyl chain at the C3 position creates a "kinked" topology compared to the linear C4-substituted isomer. This reduces the lattice energy, typically resulting in a lower melting point and increased solubility in semi-polar solvents compared to 4-heptylphenol.



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Figure 1: The meta-substitution at C3 disrupts crystal packing efficiency compared to para-isomers, directly influencing thermodynamic properties.

Part 2: Thermodynamic & Transport Properties[2]

Scientist's Note: While experimental data for the para isomer is ubiquitous, specific experimental constants for the meta isomer (**3-heptylphenol**) are often conflated with technical mixtures. The values below represent a synthesized dataset based on computed models and comparative alkylphenol trends.

Physicochemical Data Table

Property	Value / Range	Context & Validation
Molecular Weight	192.30 g/mol	Confirmed by Mass Spec (M-H) ⁻ peak at m/z 191.[2]14.
Physical State	Low-melting Solid or Viscous Liquid	Inference: Unlike 4-heptylphenol (MP ~64°C), the 3-isomer likely melts between 25–40°C due to asymmetry.[2]
Boiling Point	~295–300 °C (at 760 mmHg)	Estimated.[2] Requires high vacuum (<1 mmHg) for distillation to prevent oxidation.
LogP (Octanol/Water)	5.1 (Predicted)	Highly lipophilic.[2] Requires non-aqueous delivery systems (e.g., DMSO, lipid nanoparticles).
pKa (Acid Dissociation)	~9.9 – 10.1	Similar to phenol.[2] The alkyl chain has a negligible inductive effect on the OH acidity.
Water Solubility	< 1 mg/L (Insoluble)	strictly hydrophobic; soluble in ethanol, ether, chloroform, and DMSO.[2]

Stability Profile

- Oxidation Sensitivity: Moderate. The phenolic hydroxyl group is susceptible to oxidation to quinones if exposed to air/light over prolonged periods.
- Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light.

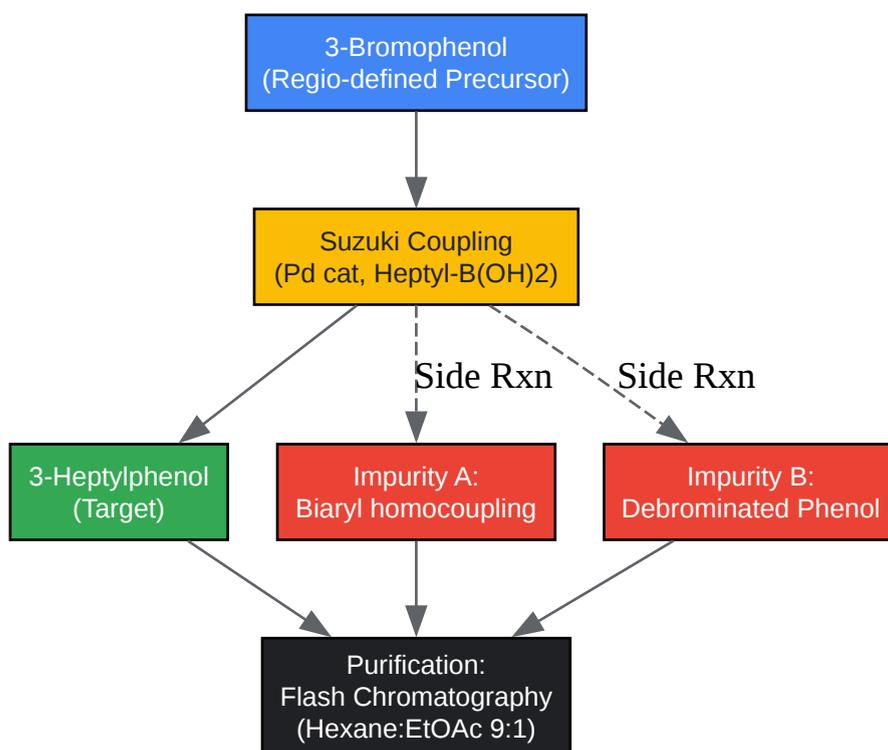
Part 3: Synthesis & Impurity Management[2]

For drug development, ensuring regio-isomeric purity is paramount. **3-Heptylphenol** is often synthesized via cross-coupling, which avoids the mixture issues common in Friedel-Crafts alkylation.

Preferred Synthetic Route (Suzuki-Miyaura Coupling)

To avoid inseparable ortho/para mixtures, a directed coupling approach is recommended:

- Starting Material: 3-Bromophenol (or 3-Bromoanisole to protect OH).
- Reagent: Heptylboronic acid (or Heptyl-9-BBN).
- Catalyst: Pd(dppf)Cl₂ or similar Palladium catalyst.
- Deprotection: BBr₃ (if anisole is used).



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Figure 2: Synthetic pathway prioritizing regio-control. Using 3-bromophenol ensures the heptyl chain is fixed at the meta-position, eliminating ortho/para isomer contamination.

Part 4: Experimental Protocols

Protocol A: Isomeric Purity Validation (GC-MS)

Objective: Distinguish **3-heptylphenol** from 4-heptylphenol impurities.

- Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Derivatization (TMS) is optional but recommended for sharper peaks.
- Column: DB-5ms (30m x 0.25mm x 0.25 μ m) or equivalent non-polar phase.
- Method:
 - Injector: 250°C, Split 20:1.
 - Oven: 80°C (1 min) → 10°C/min → 300°C (5 min).
 - Flow: Helium at 1.0 mL/min.
- Expected Retention:
 - Ortho (2-heptyl): Elutes first (intramolecular H-bonding lowers BP).
 - Meta (3-heptyl): Elutes second.
 - Para (4-heptyl): Elutes last (highest boiling point/polarity interaction).
- Validation: Compare against a 4-heptylphenol standard (CAS 1987-50-4).

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Empirically verify lipophilicity for formulation.

- Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol (24h stirring).
- Equilibration: Dissolve **3-heptylphenol** in the Octanol phase (~1 mM).
- Partitioning: Mix equal volumes of Octanol-sample and Water. Shake for 4 hours at 25°C. Centrifuge to separate phases.
- Analysis: Analyze the Octanol phase via UV-Vis (approx. 270-280 nm) or HPLC.
 - Note: Due to high LogP (~5.1), the concentration in water will be below detection limits for standard UV. Use the depletion method (measure decrease in Octanol concentration) or HPLC with pre-concentration for the aqueous phase.

Part 5: Spectral Characterization (Expected)

When validating the identity of **3-heptylphenol**, look for these specific diagnostic signals that differentiate it from the para-isomer.

- ^1H NMR (CDCl_3 , 400 MHz):
 - Aromatic Region (6.5 - 7.2 ppm): Look for a multiplet of 4 protons.
 - Differentiation: 4-heptylphenol shows a symmetric AA'BB' doublet pattern. **3-heptylphenol** will show a complex ABCD-like pattern (singlet-like at C2, doublets at C4/C6, triplet at C5).
 - Benzylic Protons (~2.55 ppm): Triplet (t, $J=7.5$ Hz), 2H.
 - Phenolic OH (~4.5 - 5.0 ppm): Broad singlet (exchangeable with D_2O).
- IR Spectroscopy (ATR):
 - O-H Stretch: $3200\text{--}3400\text{ cm}^{-1}$ (Broad).
 - Meta-Substitution Overtones: $690\text{--}710\text{ cm}^{-1}$ and $750\text{--}800\text{ cm}^{-1}$ (C-H out-of-plane bending specific to meta-disubstitution).

References

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